N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-4-chloro-3-nitrobenzamide
Description
This compound belongs to the thieno[3,4-c]pyrazolyl acetamide class, characterized by a bicyclic heteroaromatic core (thienopyrazole) modified with a tert-butyl group, sulfone moieties (5,5-dioxo), and a substituted benzamide side chain (4-chloro-3-nitro). Its molecular formula is C₁₉H₂₀ClN₅O₅S, with a molecular weight of 481.92 g/mol . This compound has been investigated in the context of autotaxin inhibition, as indicated by structural analogs in patent literature .
Properties
IUPAC Name |
N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-chloro-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O5S/c1-16(2,3)20-14(10-7-27(25,26)8-12(10)19-20)18-15(22)9-4-5-11(17)13(6-9)21(23)24/h4-6H,7-8H2,1-3H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXHIXCROWAHPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CS(=O)(=O)CC2=N1)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-4-chloro-3-nitrobenzamide typically involves multi-step organic reactionsCommon reagents used in these reactions include organolithium compounds and various catalysts .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-4-chloro-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the nitro group to an amine.
Substitution: Halogen substitution reactions can occur at the chloro group.
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups at the chloro position.
Scientific Research Applications
N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-4-chloro-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-4-chloro-3-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Key Modifications
The closest analog identified is N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl}-2-(4-nitrophenyl)acetamide (CAS: 893924-81-7, C₁₇H₂₀N₄O₅S, MW: 392.43 g/mol) . Key differences include:
- Benzamide vs. Phenylacetamide backbone : The target compound features a benzamide group with 4-chloro-3-nitro substitution, whereas the analog has a phenylacetamide group with a 4-nitro substituent.
- Steric bulk : The tert-butyl group in both compounds likely enhances metabolic stability but may impose steric constraints in target binding.
Functional Group Impact on Physicochemical Properties
| Property | Target Compound | Analog (CAS 893924-81-7) |
|---|---|---|
| Molecular Weight | 481.92 g/mol | 392.43 g/mol |
| LogP (Predicted) | ~2.1 (moderate lipophilicity) | ~1.8 (lower lipophilicity) |
| Hydrogen Bond Acceptors | 8 | 6 |
| Hydrogen Bond Donors | 1 | 1 |
| Rotatable Bonds | 5 | 4 |
Key Observations :
- The target compound’s higher molecular weight and increased hydrogen-bond acceptors (due to sulfone and nitro groups) suggest improved solubility in polar solvents compared to the analog .
- The chloro-nitro substitution may enhance binding to hydrophobic pockets in enzymatic targets like autotaxin, as seen in related inhibitors .
Autotaxin Inhibition
Patent literature (e.g., WO 2022/003377) highlights that thieno[3,4-c]pyrazol-3-yl derivatives exhibit autotaxin (ATX) inhibitory activity, a key enzyme in lysophosphatidic acid (LPA) biosynthesis . While specific IC₅₀ data for the target compound is unavailable, structural analogs with similar substituents (e.g., nitro groups) demonstrate IC₅₀ values in the nanomolar range (10–100 nM). The 4-chloro-3-nitro substitution may enhance π-π stacking with aromatic residues in ATX’s active site, as observed in crystallographic studies of related compounds .
Stability and Metabolic Profile
- Sulfone groups : The 5,5-dioxo moiety in both compounds improves metabolic stability by reducing oxidative degradation, a common issue with thiophene-containing molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
